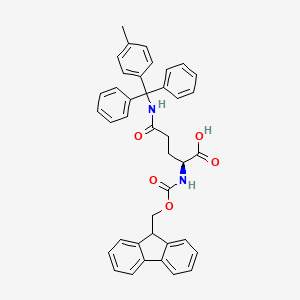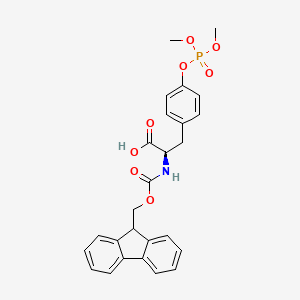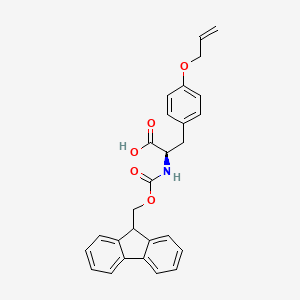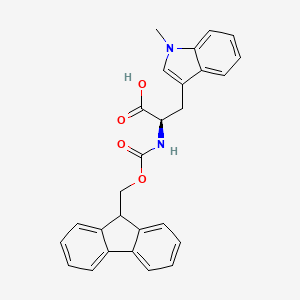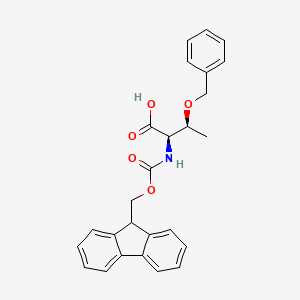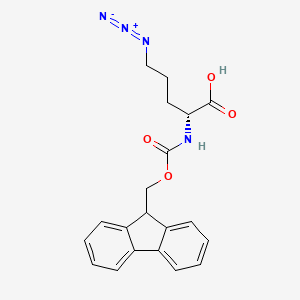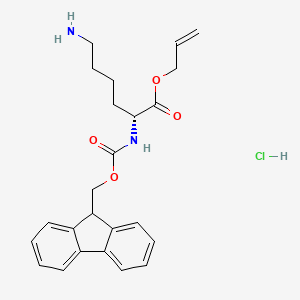![molecular formula C28H27NO6 B613548 (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid CAS No. 252049-13-1](/img/structure/B613548.png)
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid (Fmoc-DPA) is an amino acid derivative that has been recently gaining attention for its potential applications in the fields of science and medicine. Fmoc-DPA is a chiral molecule, meaning that it has two different forms, “left” and “right”, that are mirror images of each other. This chirality is important in terms of its potential applications, as it can be used to create enantiomers, which are molecules with the same chemical structure but different physical properties.
科学的研究の応用
Synthesis and Chemical Transformations
The synthesis and chemical transformation studies of compounds related to (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid focus on the exploration of their chemical properties and potential for creating novel compounds. For instance, the acidolysis of lignin model compounds has been reviewed, illustrating the complex chemical behavior and potential synthetic utility of compounds with related structures in understanding the breakdown of natural polymers (Yokoyama, 2015)[https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt]. This area of research is crucial for developing new synthetic methodologies and understanding the fundamental chemical processes.
Peptide Synthesis and Impurities
Peptide synthesis is a significant area of research where compounds similar to the one are likely to be used as intermediates or protecting groups. A review on the impurities in peptide medicines highlighted the critical role of solid-phase peptide synthesis (SPPS) and the importance of controlling impurities, which can influence the functionality and efficacy of peptide drugs (D'Hondt et al., 2014)[https://consensus.app/papers/impurities-peptide-medicines-dhondt/315e193d9ff254a4bcdc3f9969979701/?utm_source=chatgpt]. This research is vital for pharmaceutical development and the synthesis of high-purity peptide drugs.
Biological Activity of Structurally Related Compounds
The study of the biological activities of structurally related compounds provides insights into their potential pharmacological applications. For example, the antituberculosis activity of organotin complexes has been reviewed, demonstrating the potential therapeutic applications of such compounds against Mycobacterium tuberculosis (Iqbal et al., 2015)[https://consensus.app/papers/antituberculosis-study-organotiniv-complexes-review-iqbal/8058bbe012fc5e2c9e3cc194378a3db2/?utm_source=chatgpt]. This line of research is crucial for discovering new treatments for infectious diseases.
Environmental Applications and Degradation
The degradation of environmental pollutants is another area where related compounds are studied. For instance, the treatment options for reclaiming wastewater produced by the pesticide industry have been reviewed, underscoring the importance of understanding the degradation pathways of toxic compounds in environmental remediation efforts (Goodwin et al., 2018)[https://consensus.app/papers/treatment-options-reclaiming-wastewater-produced-goodwin/f1a11b172b495ace96a15f374660116c/?utm_source=chatgpt].
特性
IUPAC Name |
(2S)-3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGPXAHQDWTBY-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



